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For Researchers, Scientists, and Drug Development Professionals

Abstract

Sampatrilat is a potent vasopeptidase inhibitor, exhibiting dual inhibitory activity against
angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP). This dual action
modulates two key enzymatic pathways in the regulation of cardiovascular homeostasis: the
renin-angiotensin-aldosterone system (RAAS) and the natriuretic peptide system. By
concurrently inhibiting ACE, Sampatrilat blocks the conversion of angiotensin | to the
vasoconstrictor angiotensin Il, and by inhibiting NEP, it prevents the degradation of vasodilatory
natriuretic peptides. This technical guide provides an in-depth overview of the chemical
structure, physicochemical properties, and pharmacological characteristics of Sampatrilat,
intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

Sampatrilat is a complex molecule with the systematic IUPAC name (2S)-2-[[[(2S)-6-amino-2-
(methanesulfonamido)hexanoyl]amino]methyl]-3-[1-[[(1S)-1-carboxy-2-(4-
hydroxyphenyl)ethyl]carbamoyl]cyclopentyl]propanoic acid[1].

Table 1: Chemical Identifiers of Sampatrilat
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Identifier Value Reference

(2S)-2-[[[(2S)-6-amino-2-
(methanesulfonamido)hexanoy
[lamino]methyl]-3-[1-[[(1S)-1-
IUPAC Name ] methyll-3-{L-11S) [1]
carboxy-2-(4-
hydroxyphenyl)ethyllcarbamoyl

]cyclopentyl]propanoic acid

CS(=0)(=0)N--INVALID-LINK-
SMILES -C(=O)NC--INVALID-LINK-- [1]
0)C(=0)0">C@HC(=0)0

LPUDGHQMOAHMMF-
InChl Key [1]
JBACZVJFSA-N
Molecular Formula C26H40N409S [1]
CAS Number 129981-36-8 [1]

Physicochemical Properties

The physicochemical properties of Sampatrilat are crucial for its formulation, delivery, and
pharmacokinetic profile.

Table 2: Physicochemical Properties of Sampatrilat
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Property Value Reference
Molecular Weight 584.68 g/mol [2]
Appearance White to off-white solid [1]
Solubility DMSO: 100 mg/mL (171.03 o

mM)

In a vehicle of 10% DMSO,
40% PEG300, 5% Tween-80,
and 45% Saline: = 2.5 mg/mL

[1]

Melting Point

Not explicitly reported in the

reviewed literature.

pKa

Not explicitly reported in the

reviewed literature.

Pharmacological Properties

Sampatrilat's therapeutic potential stems from its potent and selective inhibition of both ACE

and NEP.

Table 3: Pharmacological Data for Sampatrilat

Target Parameter Value Reference
Angiotensin-
Converting Enzyme Ki 13.8 nM [3]
(ACE) - C-domain
Angiotensin-
Converting Enzyme Ki 171.9 nM [3]
(ACE) - N-domain
Neutral
_ IC50 8 nM [4]
Endopeptidase (NEP)
Signaling Pathways
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The dual inhibition of ACE and NEP by Sampatrilat results in a synergistic effect on the
cardiovascular system. The inhibition of ACE leads to decreased production of angiotensin Il, a
potent vasoconstrictor, and reduced aldosterone secretion. Simultaneously, the inhibition of
NEP increases the bioavailability of natriuretic peptides (ANP, BNP, CNP) and bradykinin,
which promote vasodilation, natriuresis, and diuresis.
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Click to download full resolution via product page
Caption: Dual inhibition of ACE and NEP by Sampatrilat.

Experimental Protocols

The following are representative experimental protocols for determining the inhibitory activity of
Sampatrilat against ACE and NEP.

Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This protocol is based on the spectrophotometric measurement of hippuric acid formed from
the ACE-mediated hydrolysis of hippuryl-histidyl-leucine (HHL).

Materials:

Angiotensin-Converting Enzyme (from rabbit lung)

Hippuryl-Histidyl-Leucine (HHL) as substrate

Sampatrilat (or other test inhibitors)

Borate buffer (pH 8.3)

1 M HCI

Ethyl acetate

UV-Visible Spectrophotometer

Procedure:

e Prepare a solution of ACE (e.g., 0.04 U/mL) in borate buffer.

¢ Prepare a solution of the substrate HHL (e.g., 5 mM) in borate buffer.

o Prepare serial dilutions of Sampatrilat in borate buffer.
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 In a microcentrifuge tube, add 20 pL of the Sampatrilat solution (or buffer for control) and 30
uL of the ACE solution.

» Pre-incubate the mixture for 10 minutes at 37°C.

« Initiate the enzymatic reaction by adding 50 pL of the HHL substrate solution.
 Incubate the reaction mixture for 60 minutes at 37°C.

o Stop the reaction by adding 62.5 uL of 1 M HCI.

o Extract the hippuric acid formed by adding 375 uL of ethyl acetate and vortexing.
o Centrifuge to separate the phases.

o Carefully transfer the ethyl acetate layer to a new tube and evaporate to dryness.
» Reconstitute the dried hippuric acid in a suitable volume of water or buffer.

» Measure the absorbance of the hippuric acid at 228 nm using a UV-Visible
spectrophotometer.

e The percentage of inhibition is calculated using the formula: (1 - (Absorbance of sample /
Absorbance of control)) * 100.

e The Ki value can be determined by fitting the inhibition data to the appropriate enzyme
inhibition model (e.g., Cheng-Prusoff equation if the inhibition is competitive).

Neutral Endopeptidase (NEP) Inhibition Assay

This protocol describes a fluorometric assay for NEP activity using a commercially available
guenched fluorescent substrate.

Materials:
¢ Recombinant human NEP

e Fluorogenic NEP substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH)
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o Sampatrilat (or other test inhibitors)

e Assay buffer (e.g., 50 mM Tris, pH 7.5)

o Fluorescence microplate reader

Procedure:

» Prepare a solution of NEP in the assay buffer.

e Prepare a solution of the fluorogenic substrate in the assay buffer.

o Prepare serial dilutions of Sampatrilat in the assay buffer.

e In a 96-well microplate, add the Sampatrilat solution (or buffer for control).

e Add the NEP solution to each well and incubate for a short period (e.g., 10-15 minutes) at
room temperature to allow for inhibitor binding.

« Initiate the reaction by adding the fluorogenic substrate solution to each well.

e Immediately begin monitoring the increase in fluorescence over time using a fluorescence
microplate reader (e.g., excitation at 320 nm and emission at 405 nm). The rate of the
reaction is proportional to the slope of the fluorescence versus time plot.

e The percentage of inhibition is calculated by comparing the reaction rates in the presence
and absence of the inhibitor.

e The IC50 value, the concentration of inhibitor that causes 50% inhibition of enzyme activity,
can be determined by plotting the percentage of inhibition against the logarithm of the
inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

Sampatrilat represents a significant development in the field of cardiovascular therapeutics
due to its innovative dual-action mechanism. Its chemical structure is optimized for potent
inhibition of both ACE and NEP, leading to a favorable modulation of the RAAS and natriuretic
peptide systems. The data and protocols presented in this guide offer a comprehensive
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resource for researchers and drug development professionals working with Sampatrilat and
other vasopeptidase inhibitors. Further investigation into its physicochemical properties, such
as its melting point and pKa, would provide a more complete profile of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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